Cas no 202192-66-3 (4-(6-bromo-4-phenylquinolin-2-yl)phenol)

4-(6-Bromo-4-phenylquinolin-2-yl)phenol is a brominated quinoline derivative with a phenolic functional group, offering versatile applications in organic synthesis and pharmaceutical research. Its structural features, including the bromine substituent and phenyl-quinoline core, make it a valuable intermediate for constructing complex heterocyclic compounds. The phenol group enhances solubility in polar solvents, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its potential as a scaffold for kinase inhibitors or fluorescent probes. High purity and well-defined reactivity ensure consistent performance in cross-coupling reactions and other synthetic transformations. Its stability under standard conditions further supports its utility in research and industrial applications.
4-(6-bromo-4-phenylquinolin-2-yl)phenol structure
202192-66-3 structure
Product Name:4-(6-bromo-4-phenylquinolin-2-yl)phenol
CAS No:202192-66-3
MF:C21H14BrNO
MW:376.24596452713
CID:1392389
PubChem ID:1911881
Update Time:2025-05-25

4-(6-bromo-4-phenylquinolin-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(6-bromo-4-phenyl-2-quinolinyl)-
    • 4-(6-bromo-4-phenylquinolin-2-yl)phenol
    • 4-(6-bromo-4-phenyl-2-quinolinyl)phenol
    • STK387498
    • SR-01000392524-1
    • AKOS000636686
    • Oprea1_203473
    • CHEMBL3883663
    • SR-01000392524
    • F0010-0423
    • Oprea1_419029
    • 202192-66-3
    • Inchi: 1S/C21H14BrNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H
    • InChI Key: IHSQDMJPNGOVJE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(C1C=CC=CC=1)C=C(C1C=CC(=CC=1)O)N=2

Computed Properties

  • Exact Mass: 375.02592
  • Monoisotopic Mass: 375.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12

4-(6-bromo-4-phenylquinolin-2-yl)phenol Pricemore >>

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F0010-0423-2μmol
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Additional information on 4-(6-bromo-4-phenylquinolin-2-yl)phenol

4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol: A Comprehensive Overview

4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol, also known by its CAS number 202192-66-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this molecule comprises a quinoline ring system substituted with a bromine atom at position 6 and a phenolic group at position 4, making it a unique derivative with promising properties.

The synthesis of 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol involves advanced organic chemistry techniques, including multi-component reactions and catalytic processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its application in drug discovery and development. Researchers have explored various strategies, such as microwave-assisted synthesis and green chemistry approaches, to synthesize this compound more efficiently while minimizing environmental impact.

One of the most intriguing aspects of 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol is its potential as a bioactive molecule. Experimental data from recent studies indicate that this compound exhibits significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, preliminary in vitro studies suggest that it may possess anti-inflammatory properties, making it a promising candidate for the development of anti-inflammatory agents.

The pharmacological profile of 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol has been further explored in recent years. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings highlight its potential as a lead compound for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to conventional therapies.

In addition to its anti-inflammatory properties, 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol has shown promise in the field of oncology. Research indicates that this compound may exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. These findings underscore its potential as a candidate for anticancer drug development, particularly in combination with other therapeutic agents to enhance efficacy.

The structural uniqueness of 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol also makes it an attractive molecule for further structural modification and optimization. Scientists are actively exploring analogs and derivatives of this compound to enhance its bioavailability, stability, and pharmacokinetic properties. Such efforts are crucial for translating laboratory findings into clinically relevant applications.

In conclusion, 4-(6-Bromo-4-Phenylquinolin-2-Yl)Phenol, with its CAS number 202192-66-, represents a compelling example of how advanced organic chemistry can lead to the discovery of bioactive molecules with significant therapeutic potential. As research continues to uncover its full spectrum of biological activities, this compound holds promise for contributing to the development of novel drugs targeting inflammation, oxidative stress, and cancer.

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